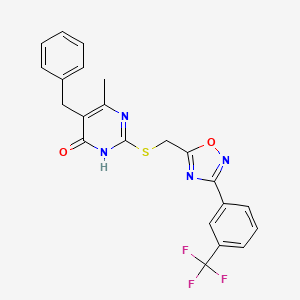![molecular formula C17H13N3O3S3 B2786332 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896290-27-0](/img/structure/B2786332.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide (MBT-3) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide's mechanism of action is not fully understood. However, studies have shown that it inhibits the activity of multiple enzymes involved in various cellular processes, including cell proliferation, inflammation, and apoptosis. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cellular stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has limitations, including its poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide research. One potential direction is to investigate its potential therapeutic applications in other diseases, including metabolic disorders and cardiovascular diseases. Additionally, further research is needed to fully understand this compound's mechanism of action and to develop more effective delivery methods. Finally, it will be essential to conduct clinical trials to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While much research has been conducted on this compound, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride to form 2-(benzoylamino)thiophene. The resulting compound is then reacted with 2,6-dibromo-7-methylbenzo[1,2-d:3,4-d']bis(thiazole) in the presence of a palladium catalyst to produce this compound.
Aplicaciones Científicas De Investigación
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-14-13(24-9)7-6-12-15(14)25-17(19-12)20-16(21)10-4-3-5-11(8-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPOEIKTFVKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

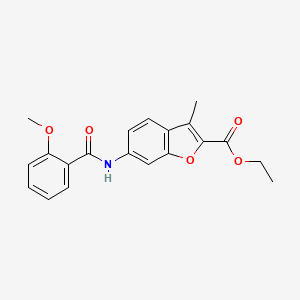
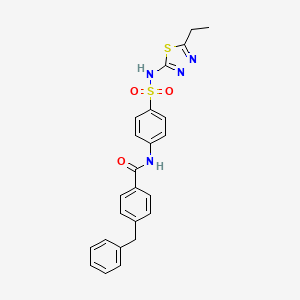
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
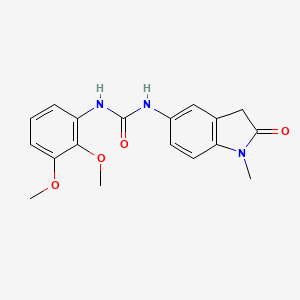
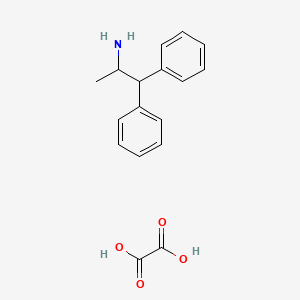
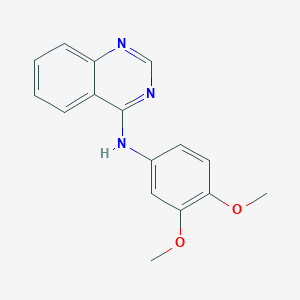
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2786262.png)

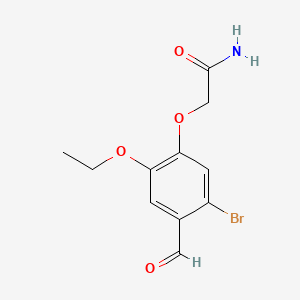
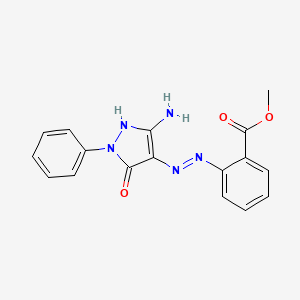
![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2786269.png)
